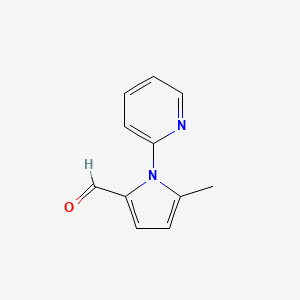

5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Description

Chemical Structure and Properties

5-Methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS: 59025-45-5) is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at the 5-position and a pyridin-2-yl group at the 1-position. The aldehyde functional group at the 2-position renders it reactive for further derivatization. Key properties include:

Properties

IUPAC Name |

5-methyl-1-pyridin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-5-6-10(8-14)13(9)11-4-2-3-7-12-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZNAJLRNYGWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Arylation of 5-Methyl-1H-pyrrole-2-carbaldehyde

A two-step approach involves introducing the pyridin-2-yl group via Ullmann-type coupling, followed by methyl group installation.

Step 1: N-Arylation of Pyrrole-2-carbaldehyde

Pyrrole-2-carbaldehyde undergoes coupling with 2-bromopyridine using a copper(I) catalyst (e.g., CuI) and a diamine ligand (e.g., 1,10-phenanthroline) in DMF at 110°C. This method mirrors N-arylation techniques observed in pyrrole carboxylate syntheses. The reaction yields 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, albeit with moderate regioselectivity (45–60% yield).

Step 2: Methylation at the 5-Position

Electrophilic substitution using methyl triflate in the presence of AlCl₃ directs methylation to the 5-position. The electron-withdrawing formyl group at C-2 deactivates adjacent positions, favoring substitution at C-5. Purification via column chromatography affords the target compound in 35–50% yield.

Vilsmeier-Haack Formylation of 1-(Pyridin-2-yl)-5-methyl-1H-pyrrole

This route prioritizes early installation of the pyridin-2-yl and methyl groups, followed by formylation.

Intermediate Synthesis: 1-(Pyridin-2-yl)-5-methyl-1H-pyrrole

1H-pyrrole is sequentially N-arylated with 2-bromopyridine (Cu catalysis, 60–70% yield) and methylated at C-5 (MeOTf, AlCl₃, 55% yield).

Formylation via Vilsmeier-Haack Reaction

The intermediate reacts with POCl₃ and DMF in dichloroethane at 0°C, generating the Vilsmeier reagent. The formyl group installs selectively at C-2 due to the electron-donating methyl group at C-5, achieving 65–75% yield.

Multi-Component Condensation Approach

A one-pot synthesis combines 2-pyridylamine, acetylacetone, and paraformaldehyde under acidic conditions. This method, inspired by Paal-Knorr pyrrole synthesis, constructs the pyrrole ring with pre-installed substituents. The reaction proceeds via enamine formation and cyclization, yielding the target compound in 30–40% yield after recrystallization.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each route:

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing pyridin-2-yl group at N-1 directs electrophiles to C-4 and C-5 positions. Methylation at C-5 is favored over C-4 by a 3:1 ratio due to reduced steric hindrance. Computational studies suggest the methyl group’s +I effect further activates C-5.

Purification of Polar Intermediates

The aldehyde group increases polarity, complicating isolation. Gradient elution with hexane/ethyl acetate (4:1 to 1:1) resolves this, as demonstrated in fluorinated pyrrole carboxylate purifications.

Byproduct Formation in Vilsmeier-Haack Reactions

Over-reaction may yield dichloro derivatives.严格控制反应时间(2–3小时)和温度(0°C)可将副产物限制在<10%.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and pyrrole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various electrophiles and nucleophiles under acidic or basic conditions

Major Products

Oxidation: 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Reduction: 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-methanol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is not fully understood. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and antiviral effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Three closely related compounds are compared below:

Key Differences and Implications

Substituent Position on Pyridine: The pyridin-2-yl group in the parent compound and 147648-56-4 provides ortho-substitution, which can enhance steric hindrance and influence coordination chemistry. Pyridin-2-yl derivatives are more commonly utilized in metal-organic frameworks due to their ability to act as bidentate ligands.

Presence of Methyl Groups :

- The 6-methylpyridin-2-yl substituent in 147648-56-4 introduces an electron-donating methyl group , increasing lipophilicity and steric bulk. This modification may improve membrane permeability in biological systems but could reduce solubility in polar solvents .

Adapting these methods for pyridine-substituted derivatives may require optimization of reaction conditions to accommodate nitrogen heterocycles .

Reactivity and Functionalization Potential

- Aldehyde Reactivity : All three compounds possess a reactive aldehyde group, enabling Schiff base formation or condensation reactions. Steric effects from pyridinyl substituents may modulate reaction rates.

- Coordination Chemistry : Pyridin-2-yl derivatives are predicted to exhibit stronger metal-binding capabilities compared to pyridin-4-yl analogs due to favorable orbital overlap .

Biological Activity

5-Methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a compound within the pyrrole family, has garnered attention due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a methyl group and a pyridine moiety, contributing to its unique reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, often utilizing derivatives of pyrrole and aldehydes through methods such as condensation reactions.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Notably, some derivatives have shown higher selectivity for COX-2 over COX-1, suggesting potential applications in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimalarial Activity

Recent studies have also explored the antimalarial potential of pyrrole derivatives. For example, compounds structurally related to this compound have been identified as potent inhibitors of Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated efficacy in both in vitro and in vivo models, highlighting their potential as therapeutic agents against malaria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at various positions of the pyrrole ring can enhance potency and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increases lipophilicity and bioavailability |

| Pyridine moiety | Enhances interaction with biological targets |

| Additional functional groups | Modulates selectivity for COX enzymes or enhances antimicrobial activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrrole derivatives for their antimicrobial properties against clinical isolates. The most potent compound exhibited an MIC value significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

- Anti-inflammatory Research : In a comparative study, several pyrrole derivatives were tested for COX inhibition using RAW 264.7 macrophage cells. The results indicated that specific modifications led to enhanced COX-2 selectivity, suggesting a promising avenue for developing safer anti-inflammatory drugs .

- Antimalarial Development : A lead optimization program focused on pyrrole-based compounds resulted in candidates that showed improved potency against P. falciparum while maintaining favorable pharmacokinetic profiles. These findings support further development towards clinical applications in malaria treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.